Furan-2-yl(naphthalen-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(naphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUIZQKHMALECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereoselective Synthesis of Furan 2 Yl Naphthalen 1 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections for Furan-2-yl(naphthalen-1-yl)methanol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, two primary disconnection strategies are most logical.
The most common disconnection is at the carbon-carbon (C-C) bond between the hydroxyl-bearing carbon and one of the aromatic rings. This leads to a carbonyl compound and an organometallic nucleophile (a synthon).
Disconnection A: Breaking the bond between the carbinol carbon and the naphthalene (B1677914) ring suggests 1-naphthaldehyde (B104281) as the electrophile and a furan-2-yl organometallic reagent as the nucleophile.
Disconnection B: Alternatively, disconnecting the bond to the furan (B31954) ring points to furan-2-carbaldehyde (furfural) as the electrophile and a naphthalen-1-yl organometallic species as the nucleophile.
A second major retrosynthetic approach involves a functional group interconversion (FGI). The alcohol functional group can be traced back to a ketone via reduction. This disconnection at the carbon-oxygen (C-O) bond suggests (furan-2-yl)(naphthalen-1-yl)methanone as the immediate precursor.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical and Established Synthetic Approaches to Diarylmethanols
The synthesis of diarylmethanols is a well-documented field in organic chemistry. The primary methods involve the addition of organometallic reagents to carbonyl compounds or the reduction of diaryl ketones.
The Grignard reaction is a robust and widely used method for forming C-C bonds. The synthesis of this compound can be readily achieved by applying this methodology, analogous to the synthesis of similar diarylmethanols like furan-2-yl(phenyl)methanol. orgsyn.org Following the retrosynthetic pathways, two primary Grignard routes are feasible.
Route A: The reaction of 1-naphthylmagnesium bromide with furan-2-carbaldehyde. The Grignard reagent is typically prepared from 1-bromonaphthalene (B1665260) and magnesium turnings in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Route B: The reaction of 2-furylmagnesium bromide with 1-naphthaldehyde. This involves the preparation of the furan-based Grignard reagent from 2-bromofuran.
Both routes, after aqueous workup (e.g., with saturated aqueous ammonium (B1175870) chloride), yield the desired racemic this compound. orgsyn.orggoogle.com
Table 1: Grignard Synthesis Routes for this compound
| Route | Electrophile | Grignard Reagent |
|---|---|---|
| A | Furan-2-carbaldehyde | 1-Naphthylmagnesium bromide |
Organolithium reagents serve as a powerful alternative to Grignard reagents, often exhibiting higher reactivity. The synthetic strategy is parallel to the Grignard addition, involving the nucleophilic attack of an organolithium species on a carbonyl precursor.
The two potential pathways are:
Route A: Reaction of 1-naphthyllithium, typically generated from 1-bromonaphthalene and an alkyllithium reagent like n-butyllithium, with furan-2-carbaldehyde.
Route B: Reaction of 2-furyllithium, formed by the deprotonation of furan with a strong base like n-butyllithium, with 1-naphthaldehyde.
These reactions are also conducted under anhydrous conditions at low temperatures to control reactivity, followed by an aqueous quench to afford the final product.
An alternative and highly effective route is the reduction of the corresponding diaryl ketone, (furan-2-yl)(naphthalen-1-yl)methanone. This precursor ketone can be synthesized via a Friedel-Crafts acylation reaction, for example, between naphthalene and furan-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Once the ketone is obtained, it can be reduced to the target secondary alcohol using a variety of standard reducing agents. The choice of reagent depends on factors like cost, selectivity, and reaction conditions.
Table 2: Common Reducing Agents for Ketone to Alcohol Transformation
| Reducing Agent | Typical Solvent(s) | General Conditions |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | Mild, room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, requires anhydrous conditions, often at 0 °C to room temperature |
The reduction of the prochiral ketone with these achiral reagents results in the formation of racemic this compound.
Asymmetric Synthesis of Enantiopure this compound
The development of enantiomerically pure pharmaceuticals and materials has made asymmetric synthesis a critical area of research. For a chiral molecule like this compound, obtaining a single enantiomer can be achieved through the enantioselective reduction of its prochiral ketone precursor.
Asymmetric reduction of a prochiral ketone is one of the most reliable methods for producing chiral alcohols with high enantiomeric excess (ee). This involves using a chiral catalyst or a stoichiometric chiral reducing agent to selectively form one of the two possible enantiomers.
Prominent methods applicable to the synthesis of enantiopure this compound include:
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. Depending on whether the (R) or (S)-catalyst is used, the reduction can be directed to produce either the (R) or (S)-enantiomer of the alcohol with typically high enantioselectivity.
Noyori Asymmetric Hydrogenation: This technique involves the catalytic hydrogenation of the ketone using a chiral ruthenium-diphosphine-diamine complex. This method is known for its high efficiency and excellent enantioselectivity for a wide range of ketones.
Chiral Metal Hydride Reagents: Reagents like Alpine Borane® (derived from pinene) or lithium aluminum hydride modified with chiral ligands can also be employed to achieve asymmetric reduction.
The successful application of these methods would provide access to either the (R)- or (S)-furan-2-yl(naphthalen-1-yl)methanol, which is crucial for applications where stereochemistry is a determining factor. researchgate.net
Table 3: Potential Enantiomeric Products from Asymmetric Reduction
| Catalytic System | Potential Product |
|---|---|
| (R)-CBS Catalyst + Borane | (R)-Furan-2-yl(naphthalen-1-yl)methanol |
| (S)-CBS Catalyst + Borane | (S)-Furan-2-yl(naphthalen-1-yl)methanol |
| Noyori-type (R,R)-catalyst + H₂ | (R)-Furan-2-yl(naphthalen-1-yl)methanol |
Enantioselective Reduction of (Furan-2-yl)(naphthalen-1-yl)methanone
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. matrix-fine-chemicals.com This approach typically involves the use of a chiral catalyst, which transfers molecular hydrogen to the ketone, thereby creating a new stereocenter with a high degree of enantioselectivity. The catalysts are often complexes of rhodium or ruthenium with chiral ligands. rsc.org
Chiral rhodium complexes, particularly those featuring phosphorus-based ligands, have been extensively developed for the asymmetric hydrogenation of a wide array of substrates, including ketones. rsc.org While specific studies on the rhodium-catalyzed asymmetric hydrogenation of furan-2-yl(naphthalen-1-yl)methanone are not extensively documented, the general efficacy of these catalysts on aromatic and heteroaromatic ketones suggests their potential applicability.
For instance, rhodium complexes with chiral diphosphine ligands, such as those from the DuPhos or Josiphos families, have demonstrated high enantioselectivity in the reduction of various aryl alkyl ketones. The catalytic cycle typically involves the coordination of the ketone to the rhodium center, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The choice of ligand is critical in establishing the chiral environment necessary for high enantiomeric excess (ee).
Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Hydrogenation of Aryl Ketones
| Catalyst System (Ligand) | Substrate | Enantiomeric Excess (ee) (%) | Reference |
| [Rh(cod)2]BF4 / (R,R)-Me-DuPhos | Acetophenone | >99 | General Knowledge |
| [Rh(nbd)2]BF4 / (R)-(S)-Josiphos | 1-Acetonaphthone | 96 | General Knowledge |
Note: Data presented is for analogous substrates to illustrate the potential of the methodology.
The successful application of these systems to furan-2-yl(naphthalen-1-yl)methanone would likely depend on the careful selection of the chiral ligand and optimization of reaction conditions, such as solvent, temperature, and hydrogen pressure, to achieve high conversion and enantioselectivity.
Chiral ruthenium catalysts have emerged as highly efficient and versatile tools for the asymmetric hydrogenation of a broad range of ketones, including those that are functionally complex or sensitive. dicp.ac.cnnih.gov Complexes of Ru(II) with chiral diphosphine and diamine ligands are particularly noteworthy. nih.gov These catalysts often operate through a metal-ligand bifunctional mechanism, where the metal center and the ligand cooperate in the catalytic cycle.
While direct experimental data for the asymmetric hydrogenation of furan-2-yl(naphthalen-1-yl)methanone using chiral ruthenium catalysts is limited, studies on analogous heteroaromatic ketones provide valuable insights. For example, the hydrogenation of 2-acetylfuran (B1664036) has been achieved with high enantioselectivity using Ru-BINAP systems. The Noyori-type catalysts, such as Ru-BINAP/diamine complexes, are renowned for their high activity and enantioselectivity in the hydrogenation of aromatic ketones. nih.gov
Table 2: Representative Data for Ruthenium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Ketones
| Catalyst System (Ligand) | Substrate | Enantiomeric Excess (ee) (%) | Reference |
| RuCl2((S)-BINAP)((S,S)-DPEN) | 2-Acetylfuran | 98 | nih.gov |
| Ru(OTf)((S,S)-Tsdpen)(p-cymene) | α-Chloroacetophenone | 96 | nih.gov |
Note: Data presented is for analogous substrates to illustrate the potential of the methodology.
The application of these ruthenium-based systems to furan-2-yl(naphthalen-1-yl)methanone is anticipated to be a promising route for the synthesis of the chiral alcohol, with the potential for high enantiomeric purity.
Beyond rhodium and ruthenium, other transition metals have been explored for the asymmetric reduction of ketones, although they are less commonly employed for this specific transformation. Catalysts based on iridium, iron, and cobalt have shown promise in certain applications. For instance, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of challenging substrates.
Additionally, transfer hydrogenation, which utilizes a hydrogen donor such as isopropanol (B130326) or formic acid instead of molecular hydrogen, represents a valuable alternative. dicp.ac.cn Ruthenium and rhodium complexes are also highly effective catalysts for asymmetric transfer hydrogenation. dicp.ac.cn This method offers practical advantages in terms of experimental setup and safety.
Biocatalytic Asymmetric Reduction
Biocatalysis has gained prominence as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net The use of enzymes, such as ketoreductases, or whole microbial cells offers the potential for high enantioselectivity under mild reaction conditions. nih.gov
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, typically utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. researchgate.net A wide range of commercially available KREDs with varying substrate specificities and stereopreferences (either Prelog or anti-Prelog) makes this a powerful tool for accessing either enantiomer of a chiral alcohol.
The application of a ketoreductase to the synthesis of this compound would involve screening a library of enzymes to identify one with high activity and enantioselectivity for the corresponding ketone. The reaction is typically performed in an aqueous buffer, often with a co-solvent to improve the solubility of the substrate. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is commonly employed to ensure catalytic turnover. nih.gov
Table 3: Representative Data for Ketoreductase-Mediated Reduction of Aryl Ketones
| Enzyme Source | Substrate | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |
| Candida magnoliae | 1-Acetonaphthone | >99 | (S) | General Knowledge |
| KRED-NADH-014 | 2-Acetylfuran | >99 | (R) | General Knowledge |
Note: Data presented is for analogous substrates to illustrate the potential of the methodology.
The use of whole microbial cells (e.g., bacteria or yeast) as biocatalysts for asymmetric ketone reduction offers several advantages over isolated enzymes. a2bchem.com Whole-cell systems contain the necessary enzymes and cofactors, and they possess an inherent cofactor regeneration system, which simplifies the experimental procedure and reduces costs. researchgate.net
Various microorganisms, such as Lactobacillus species and Bacillus species, have been identified as effective biocatalysts for the asymmetric reduction of a wide range of ketones to chiral alcohols with high enantiomeric purity. a2bchem.comresearchgate.net For the synthesis of this compound, a screening process would be undertaken to identify a suitable microbial strain. The biotransformation is typically carried out by incubating the ketone substrate with a culture of the selected microorganism. researchgate.net
Recent studies have demonstrated the successful gram-scale synthesis of chiral furan-containing alcohols using whole-cell biocatalysts, highlighting the industrial potential of this approach. researchgate.net For example, Lactobacillus paracasei has been used for the efficient and highly enantioselective reduction of 1-(furan-2-yl)propan-1-one. researchgate.net
Table 4: Representative Data for Whole-Cell Bioreduction of Aryl Ketones
| Microorganism | Substrate | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |
| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | >99 | (S) | researchgate.net |
| Bacillus cereus TQ-2 | Acetophenone | 99 | (R) | a2bchem.com |
Note: Data presented is for analogous substrates to illustrate the potential of the methodology.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of this method can be applied.
One of the most well-established chiral auxiliaries is the Evans oxazolidinone. wikipedia.org In a typical sequence, a furan-2-carboxylic acid derivative would be acylated onto the chiral oxazolidinone. The resulting N-acyloxazolidinone can then undergo a diastereoselective reduction of the ketone, which, after cleavage of the auxiliary, would yield the chiral alcohol. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the reducing agent.
| Auxiliary System | Key Transformation | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Diastereoselective Reduction | >95% (Typical for similar systems) |
This table represents a hypothetical application of the Evans auxiliary to the synthesis of the target compound based on its known effectiveness for similar transformations.
Chiral Ligand-Controlled Asymmetric Addition Reactions
A more direct and atom-economical approach involves the use of a chiral ligand in conjunction with a metal catalyst to control the enantioselectivity of the addition of a nucleophile to a carbonyl compound. For the synthesis of this compound, this would typically involve the asymmetric addition of a 2-furyl nucleophile to 1-naphthaldehyde or a naphthalen-1-yl nucleophile to furfural (B47365).
The addition of organolithium reagents, such as 2-furyllithium, to aldehydes can be rendered asymmetric by the presence of a chiral ligand. documentsdelivered.com Chiral amino alcohols and diamines are often effective ligands in these reactions. The ligand coordinates to the lithium cation, creating a chiral environment around the reacting species and influencing the facial selectivity of the addition to the aldehyde.
A study on the asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones has demonstrated the effectiveness of combining an achiral phosphine (B1218219) ligand (Ph2P(2-furyl)) with a chiral diamine derivative to achieve high enantioselectivity. nih.gov While not a direct synthesis of the target compound, this highlights the potential of using furyl-containing ligands in asymmetric catalysis.
| Ligand Type | Metal | Reactants | Enantiomeric Excess (e.e.) |
| Chiral Amino Alcohol | Li | 2-Furyllithium + 1-Naphthaldehyde | High (projected) |
| Chiral Diamine/Phosphine | Ru | Aryl Hydrazone + Ketone | up to 93% (for related systems) nih.gov |
This table illustrates the potential of chiral ligand-controlled reactions for the synthesis of this compound based on established methodologies.
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. acs.orgnih.gov This methodology is particularly effective for the synthesis of chiral secondary alcohols.
A common approach involves the use of a lipase (B570770) for the enantioselective acylation of the alcohol, coupled with a ruthenium-based catalyst for the racemization of the unreacted alcohol. acs.orgnih.govacs.orgresearchgate.net For this compound, a racemic mixture could be subjected to these conditions. The lipase would selectively acylate one enantiomer, leaving the other to be racemized by the ruthenium catalyst, continuously feeding the lipase-catalyzed reaction until the desired enantiomer is fully converted to its acylated form. Subsequent hydrolysis of the ester would yield the enantiopure alcohol.
| Catalyst System | Acyl Donor | Temperature | Enantiomeric Excess (e.e.) |
| Lipase (e.g., CALB) + Ru-complex | Isopropenyl acetate | Room Temperature | >99% (Typical for secondary alcohols) nih.gov |
This table outlines a prospective DKR process for the target compound, drawing on successful applications with a wide range of secondary alcohols.
Chemoenzymatic and Hybrid Synthetic Strategies
Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions. The dynamic kinetic resolution described above is a prime example of a chemoenzymatic strategy.
Another chemoenzymatic approach could involve the lipase-catalyzed kinetic resolution of racemic this compound without the racemization catalyst. While the maximum yield for a single enantiomer is 50%, this method can be highly effective in producing both enantiomers in high purity. For instance, lipase-catalyzed asymmetric acylation has been successfully used for the kinetic resolution of various furan-based alcohols. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key aspects include the use of non-hazardous solvents, renewable feedstocks, and energy-efficient reaction conditions.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and can sometimes lead to increased reaction rates. While specific solvent-free syntheses of this compound are not readily found in the literature, related methodologies for the synthesis of diarylmethanes under solvent-free conditions have been reported. For example, the benzylation of aromatic hydrocarbons with benzylic alcohols using supported P2O5 on SiO2 or Al2O3 can be achieved at room temperature without a solvent. acs.org This suggests the potential for developing a solvent-free Friedel-Crafts-type reaction between furan and 1-naphthaldehyde or naphthalene and furfural to produce the target alcohol.
Aqueous Medium Reaction Environments
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of many substrates, the use of phase-transfer catalysts or surfactants can facilitate these transformations. Although a specific aqueous synthesis of this compound has not been described, the synthesis of other furan-containing compounds in aqueous media has been demonstrated, indicating the feasibility of this approach.
Recyclable and Reusable Catalytic Systems
The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, with a significant focus on the use of recyclable and reusable catalysts. In the context of synthesizing this compound, a molecule of interest for its potential applications, the principles of green chemistry encourage the use of catalytic systems that can be easily recovered and reused without significant loss of activity. While specific studies on recyclable catalysts for the direct synthesis of this compound are not extensively documented, the broader field of Friedel-Crafts type reactions involving furans and aldehydes offers valuable insights into potential catalytic systems. These systems are often designed to be heterogeneous, facilitating their separation from the reaction mixture.
A variety of solid acid catalysts have demonstrated efficacy and reusability in analogous reactions, such as the synthesis of bis(indolyl)methanes and other furyl alkanes. researchgate.netrepec.org These catalysts offer a greener alternative to traditional homogeneous Lewis acids, which are often difficult to separate and recycle.
Heterogeneous Acid Catalysts:
Several types of heterogeneous acid catalysts have been investigated for Friedel-Crafts alkylations of arenes and heteroarenes with carbonyl compounds. These include:
Sulfonated Polymeric Resins: Amberlite IR-120 H, a strongly acidic cation-exchange resin, has been successfully employed as a recyclable catalyst for the synthesis of 2,5-diformylfuran (DFF) from fructose. rsc.org This type of solid acid catalyst is advantageous due to its high acidity, porous structure, and ease of separation from the reaction medium by simple filtration. Its recyclability has been demonstrated for up to seven cycles with minimal loss of activity. rsc.org
Metal Oxide Nanoparticles: Non-toxic, inexpensive, and reusable metal oxides like titanium dioxide (TiO₂) nanoparticles have been reported as effective catalysts for various organic transformations, including Friedel-Crafts reactions. nih.gov Synthesized via a sol-gel method, these nanocatalysts offer a large surface area for reaction.
Sulfated Metal Oxides: Sulfated zirconia nanoparticles have also been utilized as solid acid catalysts for the reaction of indoles with aldehydes, demonstrating good yields and reusability. nih.gov
Clay-Based Catalysts: Montmorillonite clay has been identified as a highly efficient and durable heterogeneous catalyst for Friedel-Crafts alkylations with alcohols, particularly under continuous-flow conditions. rsc.org This highlights the potential of natural and modified clays (B1170129) as sustainable catalytic materials.
Functionalized Polymers: Polyether sulfone sulfamic acid (PES-NHSO₃H) has been prepared and used as a highly efficient and recyclable acidic catalyst for the synthesis of furan-2-ones. nih.govnih.gov This catalyst was recovered and reused eleven times without a significant decrease in its catalytic activity. nih.govnih.gov
Lanthanide-Based Catalysts:
Lanthanide trifluoromethanesulfonates, particularly lanthanide triflates [Ln(OTf)₃], have emerged as effective and reusable Lewis acid catalysts for Friedel-Crafts acylation and alkylation reactions. rsc.orgacs.orgnih.gov These catalysts are known for their water tolerance and can be easily recovered from the reaction mixture and reused multiple times without a significant drop in their catalytic performance. rsc.org Their catalytic activity is attributed to the strong Lewis acidity of the lanthanide ions.
The table below summarizes the performance of various recyclable catalysts in analogous Friedel-Crafts type reactions, providing a basis for their potential application in the synthesis of this compound.
| Catalyst | Reactants | Product | Solvent | Reusability | Reference |
| Amberlite IR 120 H | Fructose | 2,5-Diformylfuran | DMSO | Up to 7 cycles | rsc.org |
| TiO₂ nanoparticles | Indole, Aldehyde | Bis(indolyl)methane | Not specified | Reusable | nih.gov |
| Sulfated Zirconia | Indole, Aldehyde | Bis(indolyl)methane | Solvent-free | Reusable | nih.gov |
| Montmorillonite Clay | Arene, Alcohol | Alkylated Arene | Continuous-flow | Over one week | rsc.org |
| PES-NHSO₃H | Aniline, Aldehyde, Acetylenic Ester | Furan-2-one | Not specified | Up to 11 cycles | nih.govnih.gov |
| Lanthanide Triflates | Substituted Benzene (B151609), Acylating Agent | Acylated Benzene | Not specified | Reusable without decrease in activity | rsc.org |
The development and application of these recyclable catalytic systems are crucial for the environmentally benign and economically viable synthesis of this compound and other fine chemicals. Future research will likely focus on tailoring these catalysts for the specific synthesis of the target compound and optimizing reaction conditions to maximize yield and catalyst longevity.
Stereochemical Investigations and Chiral Purity Determination
Assignment of Absolute Configuration
Determining the absolute spatial arrangement of the furan (B31954) and naphthalene (B1677914) groups around the chiral carbon center is fundamental. Several powerful techniques are utilized to achieve this, ranging from definitive crystallographic methods to spectroscopic approaches.
Single crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a well-formed single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the electron density within the crystal, revealing the precise spatial location of each atom.
For furan-2-yl(naphthalen-1-yl)methanol, obtaining a suitable single crystal is the first and most critical step. Once a crystal is grown, the analysis can provide the exact bond lengths, angles, and, most importantly, the absolute stereochemistry of the chiral center. By employing anomalous dispersion effects, typically with a heavy atom present in the structure or by using specific wavelengths, the analysis can differentiate between the two possible enantiomers, leading to an unequivocal assignment of the (R) or (S) configuration. While the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone has been reported, demonstrating the feasibility of crystallizing furan-containing compounds, a specific structure for this compound is not publicly available. researchgate.net The technique, however, remains the gold standard for absolute configuration determination should a suitable crystal be obtained.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for assigning absolute configuration. nih.gov
The application of ECD to this compound would involve comparing the experimentally measured spectrum with spectra predicted through quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. The chromophoric furan and naphthalene rings are expected to produce distinct Cotton effects in the ECD spectrum. However, the conformational flexibility of the molecule can significantly impact the spectrum, as the relative orientation of the two aromatic rings influences the chiroptical response. Studies on similar 1,1-diarylcarbinols have shown that even minor structural changes can alter conformational equilibria, sometimes leading to mirror-image ECD spectra for compounds with the same absolute configuration. Therefore, a thorough computational analysis of the conformational landscape is essential for a reliable assignment.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. researchgate.netspringernature.com This variation in rotation provides structural information and can be used to determine absolute configuration.
An ORD spectrum typically shows a plain curve for compounds without a chromophore in the measured region. However, for a molecule like this compound, which contains UV-absorbing aromatic rings, the spectrum is expected to exhibit an anomalous curve known as a Cotton effect. nih.gov The Cotton effect is characterized by a peak and a trough in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center. By analyzing the ORD curve, particularly the sign of the Cotton effect associated with the electronic transitions of the furan and naphthalene chromophores, the absolute configuration can be inferred.
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine absolute configuration by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The Mosher's ester analysis is a widely used method for chiral alcohols like this compound. springernature.comnih.gov
This procedure involves reacting the alcohol with both the (R)- and (S)-enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two corresponding diastereomeric esters. nih.gov These diastereomers possess distinct chemical and physical properties, leading to different chemical shifts in their ¹H NMR spectra. By systematically comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) is calculated for the protons near the newly formed ester linkage. The sign of these Δδ values for protons on either side of the stereocenter follows a predictable pattern based on the anisotropic shielding effect of the phenyl group in the MTPA moiety. This allows for the unambiguous assignment of the absolute configuration of the original alcohol. springernature.com
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater quantity than the other.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
For this compound, a typical method would involve a polysaccharide-based chiral column, such as a CHIRALPAK® IA or OJ column. rsc.orgrsc.orghplc.eu The separation of the enantiomers allows for their individual detection and quantification, usually by UV absorbance. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. The table below outlines a representative set of conditions for such an analysis, based on methods developed for structurally similar compounds. rsc.orgrsc.org
| Parameter | Value |
|---|---|
| Column | CHIRALPAK IA |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (4:1) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Retention Time (Minor Enantiomer) | ~10.6 min |
| Retention Time (Major Enantiomer) | ~12.3 min |
Chiral Gas Chromatography (GC)
The separation of the enantiomers of this compound can be effectively achieved using chiral gas chromatography (GC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times and, consequently, their separation.
Research Findings:
While specific studies on the chiral GC separation of this compound are not extensively documented in publicly available literature, the separation of analogous chiral furan derivatives has been successfully demonstrated. For instance, research on the direct separation of various furan derivatives has shown the efficacy of per-O-methyl-beta-cyclodextrin as a chiral stationary phase. nih.gov The general principles of chiral GC suggest that a similar approach would be applicable to this compound.
The selection of an appropriate chiral stationary phase is paramount for achieving enantiomeric resolution. Cyclodextrin-based CSPs are particularly common for separating chiral alcohols due to their ability to form transient diastereomeric inclusion complexes with the analytes. gcms.cz The differing stability of these complexes for the (R)- and (S)-enantiomers results in their separation on the column.
A hypothetical chiral GC separation of this compound is outlined in the table below, based on typical conditions used for similar aromatic alcohols.
| Parameter | Value |
| Column | Chiraldex G-TA (or similar cyclodextrin-based chiral GC column) |
| Stationary Phase | Gamma-cyclodextrin trifluoroacetyl |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. In the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers of a chiral analyte can be distinguished in the NMR spectrum.
Research Findings:
Direct experimental data on the use of chiral shift reagents for this compound is scarce. However, the methodology is well-established for a wide range of chiral alcohols. The addition of a chiral auxiliary converts the enantiomers into diastereomeric complexes, which are non-superimposable and thus have different NMR spectra. fordham.edu
One common class of chiral solvating agents are BINOL (1,1'-bi-2-naphthol) derivatives. nih.gov These agents form hydrogen bonds with the hydroxyl group of the alcohol, creating a diastereomeric association that leads to chemical shift non-equivalence for the protons of the two enantiomers. The integration of the separated signals allows for the quantification of the enantiomeric excess. nih.gov
The table below illustrates a potential experimental setup for determining the enantiomeric excess of this compound using NMR with a chiral solvating agent.
| Parameter | Description |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) |
| Chiral Solvating Agent (CSA) | (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) |
| Analyte Concentration | ~10 mg/mL |
| CSA to Analyte Molar Ratio | 1.5 : 1 |
| Observed Nucleus | ¹H |
| Expected Observation | Splitting of the carbinol proton signal into two distinct peaks corresponding to the two diastereomeric complexes. |
Stereochemical Stability and Racemization Pathways
The stereochemical stability of this compound refers to its ability to maintain its enantiomeric integrity over time and under various conditions. Racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture, is a critical consideration, particularly in pharmaceutical and fine chemical applications.
The primary pathway for the racemization of secondary alcohols like this compound often involves the reversible formation of a carbocation intermediate, particularly under acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a planar carbocation. Subsequent nucleophilic attack by water can occur from either face of the carbocation with equal probability, leading to a racemic mixture.
Under basic conditions, racemization is generally less facile for alcohols unless an oxidation-reduction mechanism is operative. However, specific reagents or conditions can promote racemization.
Due to the absence of specific research on the racemization of this compound, a detailed, data-driven discussion of its specific racemization pathways and kinetics is not possible at this time. Further experimental investigation would be required to elucidate the precise mechanisms and influencing factors.
Chemical Transformations and Derivatization Strategies
Oxidation Reactions of the Alcohol Moiety
The secondary alcohol group in furan-2-yl(naphthalen-1-yl)methanol is readily susceptible to oxidation, yielding the corresponding ketone, (furan-2-yl)(naphthalen-1-yl)methanone. The choice of oxidizing agent is crucial to ensure selective conversion without affecting the sensitive furan (B31954) and naphthalene (B1677914) rings.
The oxidation of this compound to (furan-2-yl)(naphthalen-1-yl)methanone is a common and synthetically useful transformation. This conversion can be achieved using a variety of oxidizing agents under controlled conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are often employed for the oxidation of secondary alcohols, particularly when sensitive functional groups like furans are present.
The reaction typically involves stirring the alcohol with the chosen oxidant in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard work-up procedure involving filtration and solvent evaporation yields the crude ketone, which can be further purified by column chromatography or recrystallization.
| Oxidizing Agent | Solvent | Temperature | Typical Yield |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | High |
| Pyridinium Dichromate (PDC) | Dichloromethane | Room Temperature | High |
| Manganese Dioxide (MnO₂) | Dichloromethane/Chloroform | Room Temperature | Variable |
Beyond the ketone, selective oxidation can potentially lead to other oxygenated derivatives, although these reactions are less common. Under more forcing oxidative conditions, or with specific reagents, the furan ring itself can undergo oxidation. For instance, treatment with singlet oxygen, often generated photochemically in the presence of a sensitizer (B1316253) like Rose Bengal, can lead to a [4+2] cycloaddition across the furan ring, forming an endoperoxide. This intermediate can then be rearranged to form other heterocyclic structures or ring-opened products. However, such reactions require careful control to avoid polymerization or decomposition of the starting material.
Reduction Reactions
While the primary alcohol of this compound is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the C-O bond, converting the alcohol to a methylene (B1212753) group, thus forming 2-(naphthalen-1-ylmethyl)furan. This transformation is typically achieved under more vigorous conditions, for example, through catalytic hydrogenation at high pressure and temperature, or by converting the alcohol to a better leaving group (like a halide) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).
Alternatively, if the corresponding ketone, (furan-2-yl)(naphthalen-1-yl)methanone, is the starting material, it can be readily reduced back to the secondary alcohol, this compound. This reduction is commonly performed using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is typically rapid and high-yielding at room temperature. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
| Reducing Agent | Substrate | Product | Solvent |
| Sodium Borohydride (NaBH₄) | (Furan-2-yl)(naphthalen-1-yl)methanone | This compound | Methanol/Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Furan-2-yl(naphthalen-1-yl)methyl halide | 2-(Naphthalen-1-ylmethyl)furan | Diethyl ether/THF |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the benzylic position.
The alcohol can be converted to the corresponding halide (chloride, bromide, or iodide) using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield the chloride derivative. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide. These reactions typically proceed via an Sₙ2 mechanism and are often carried out in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. The resulting furan-2-yl(naphthalen-1-yl)methyl halides are versatile intermediates for further synthetic transformations.
Ethers can be synthesized from this compound via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comchem-station.comorganicchemistrytutor.com This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form the desired ether. wikipedia.orgmasterorganicchemistry.comchem-station.comorganicchemistrytutor.com
Esterification of this compound can be accomplished through several methods. A common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. uns.ac.id Alternatively, for a more controlled reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This method is often preferred for its milder conditions and higher yields.
| Reaction | Reagents | Product Type |
| Williamson Ether Synthesis | 1. NaH2. Alkyl halide | Ether |
| Fischer Esterification | Carboxylic acid, H₂SO₄ | Ester |
| Acylation | Acyl chloride/anhydride, Pyridine | Ester |
Rearrangement Reactions Involving the Carbinol Stereocenter
The carbinol center in this compound is a focal point for potential rearrangement reactions, which can lead to significant structural reorganization. While specific studies on this particular molecule are not extensively documented, analogous transformations in similar chemical systems provide insight into its plausible reactivity.
One such relevant transformation is the Meyer-Schuster rearrangement . This acid-catalyzed reaction typically involves the rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org The reaction proceeds through a 1,3-shift of the hydroxyl group. organicreactions.org Although the substrate is not a propargyl alcohol, the principle of a 1,3-hydroxyl shift under acidic conditions could potentially be applicable, leading to the formation of a conjugated system. The mechanism generally involves protonation of the alcohol, followed by the shift of the hydroxyl group and subsequent tautomerization to the more stable carbonyl compound. wikipedia.org
Another potential transformation pathway involves the oxidative rearrangement of the corresponding ketone. If this compound is first oxidized to furan-2-yl(naphthalen-1-yl)methanone, subsequent treatment with reagents like iodic acid could induce a 1,2-aryl or 1,2-heteroaryl shift. umich.edu This type of rearrangement has been observed in the synthesis of α-aryl/heteroaryl alkanoic acids from alkyl aryl/heteroaryl ketones. umich.edu The driving force for such rearrangements is often the formation of a more stable carbocation intermediate. youtube.com
It is important to note that the specific conditions and the nature of the catalyst can significantly influence the outcome of these reactions, potentially leading to different rearranged products. wiley-vch.de
Functionalization and Derivatization of the Furan Ring
The furan moiety is an electron-rich aromatic system, making it susceptible to various chemical modifications, particularly electrophilic attack and cycloaddition reactions. numberanalytics.comchemicalbook.com
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609), with reactions often proceeding under mild conditions. pearson.compearson.com The substitution typically occurs at the 2-position (α-position), which is the most nucleophilic site. pearson.comchempedia.info For this compound, the 2-position is already substituted. Therefore, electrophilic attack is expected to occur preferentially at the 5-position.
Common electrophilic substitution reactions applicable to the furan ring include:
Nitration: Using reagents like nitric acid in acetic anhydride can introduce a nitro group onto the furan ring. numberanalytics.com
Halogenation: Bromination, for example, can be achieved with bromine in a suitable solvent, leading to the formation of a bromo-substituted furan derivative. numberanalytics.compearson.com
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group. numberanalytics.com
The bulky naphthalen-1-ylmethyl substituent at the 2-position may exert some steric hindrance, potentially influencing the rate and regioselectivity of the substitution.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Furan
| Reaction | Reagent(s) | Expected Product on this compound |
| Nitration | HNO₃ / Ac₂O | (5-Nitro-furan-2-yl)(naphthalen-1-yl)methanol |
| Bromination | Br₂ / Dioxane | (5-Bromo-furan-2-yl)(naphthalen-1-yl)methanol |
| Formylation | POCl₃ / DMF | (5-Formyl-furan-2-yl)(naphthalen-1-yl)methanol |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgorganic-chemistry.org This reaction provides a powerful method for the synthesis of six-membered rings and is a cornerstone of green chemistry due to its high atom economy. nih.gov The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups can diminish it. rsc.org
In the case of this compound, the naphthalen-1-ylmethyl group is generally considered to be electron-donating or weakly activating, which should support the furan's role as a diene. The reaction typically occurs with electron-deficient dienophiles such as maleic anhydride, N-substituted maleimides, or acrylates. organic-chemistry.orgnih.gov The presence of the bulky substituent at the 2-position could influence the stereochemical outcome of the cycloaddition, potentially favoring the formation of one diastereomer over another. However, furan can also act as a dienophile in some instances. acs.orgreddit.com
Table 2: Potential Diels-Alder Reactions of this compound
| Dienophile | Reaction Type | Potential Product |
| Maleic Anhydride | [4+2] Cycloaddition | Oxabicycloheptene derivative |
| N-Methylmaleimide | [4+2] Cycloaddition | Oxabicycloheptene derivative |
| Methyl Acrylate | [4+2] Cycloaddition | Oxabicycloheptene derivative |
Functionalization and Derivatization of the Naphthalene Ring
The naphthalene ring system is also aromatic and can undergo a variety of substitution reactions, providing another avenue for derivatization.
Naphthalene is more reactive than benzene towards electrophilic aromatic substitution. libretexts.org Substitution on an unsubstituted naphthalene ring preferentially occurs at the α-position (C1, C4, C5, C8) as the carbocation intermediate is more stable. wordpress.comyoutube.com In this compound, the 1-position is already occupied. The directing effect of the existing furan-2-yl(methanol) substituent will determine the position of further substitution.
Substituents on aromatic rings can be classified as activating or deactivating and as ortho-, para-, or meta-directing. organicchemistrytutor.comyoutube.com The furan-2-yl(methanol) group is likely to be an ortho-, para-directing group. Therefore, electrophilic attack on the naphthalene ring is expected to occur at the positions ortho (C2 and C8) and para (C4) to the existing substituent. Steric hindrance from the bulky substituent might favor substitution at the less hindered C4 position. The specific reaction conditions, such as temperature and solvent, can also influence the regioselectivity of the substitution. libretexts.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Ring of this compound
| Reaction | Reagent(s) | Predicted Major Product Position(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 2/8-Nitro derivatives |
| Bromination | Br₂ / FeBr₃ | 4-Bromo and 2/8-Bromo derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl derivative (due to sterics) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.comyoutube.com To utilize this chemistry on the naphthalene ring of this compound, the molecule would first need to be functionalized to introduce a suitable coupling partner, such as a halide or a triflate.
For instance, if a bromo-substituted derivative is prepared via electrophilic bromination (as described in 4.6.1), this bromo-naphthalene derivative can then participate in various palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated naphthalene.
Buchwald-Hartwig Amination: Reaction with an amine to form an amino-naphthalene derivative. youtube.com
These reactions offer a versatile strategy to introduce a wide range of functional groups onto the naphthalene core of the molecule. rsc.orgrsc.org
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-Substituted this compound Derivative
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Functional Group |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl system |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenylnaphthalene |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynylnaphthalene |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | N-Arylnaphthalene |
Applications in Organic Synthesis and Materials Science
Furan-2-yl(naphthalen-1-yl)methanol as a Chiral Building Block
A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material for the synthesis of more complex, enantiomerically pure compounds. This compound, containing a central chiral alcohol moiety, fits this description. The presence of the hydroxyl group allows for a variety of chemical transformations, while the furan (B31954) and naphthalene (B1677914) groups can be modified or utilized for their specific electronic and steric properties.
The use of enantiopure alcohols as precursors is a fundamental strategy in asymmetric synthesis. These building blocks allow for the transfer of chirality to new, more elaborate molecules. While this compound is a potential candidate for such applications, a review of current scientific literature does not yield specific examples of its use as a precursor in the total synthesis of complex natural products or pharmaceuticals. However, related structures, such as other naphthalene-containing methanols, have been employed in the synthesis of unique molecular architectures. nih.govacs.org For instance, the synthesis of the "naphthaleman" family of molecules involved the use of a (naphthalen-1-yl)methanol derivative as a key intermediate in a multi-step sequence to construct polysubstituted naphthalenes. nih.govacs.org
The general approach for using a chiral alcohol like this compound as a precursor would involve leveraging the hydroxyl group for subsequent reactions, such as etherification, esterification, or nucleophilic substitution (after conversion to a suitable leaving group), to build a larger molecular framework while retaining the original stereochemistry.
Table 1: Potential Synthetic Transformations for this compound as a Precursor
| Transformation | Reagent Example | Resulting Functional Group | Potential Application |
| O-Alkylation | NaH, R-X | Ether | Formation of C-O bonds in larger molecules |
| Esterification | Acyl Chloride, Pyridine (B92270) | Ester | Introduction of carbonyl groups, protection |
| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Varies (e.g., Azide) | Inversion of stereocenter, C-N bond formation |
| Oxidation | DMP, PCC | Ketone | Synthesis of Furan-2-yl(naphthalen-1-yl)methanone |
| Substitution | TsCl, then Nu⁻ | Varies | Formation of C-C, C-N, or other C-X bonds |
Note: This table is illustrative of standard synthetic transformations for chiral alcohols and does not represent documented reactions specific to this compound found in the literature.
Chiral ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. tcichemicals.com Chiral alcohols are common starting points for the synthesis of various classes of ligands. The hydroxyl group can be converted into a coordinating heteroatom like phosphorus or nitrogen, or it can serve as an anchor to build a larger ligand structure.
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions. tcichemicals.com A common synthetic route to phosphine ligands from a chiral alcohol involves converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) and subsequent substitution with a phosphide (B1233454) anion (e.g., LiPPh₂).
While this is a well-established methodology, there are no specific examples in the surveyed literature of phosphine ligands being synthesized directly from this compound. Research in the field has explored the synthesis of phosphine ligands from various other chiral backbones, such as those based on pyridine or pyrrole. nih.gov
Chiral oxazoline-containing ligands, particularly those with phosphorus or nitrogen donors (e.g., PHOX ligands), are another privileged class in asymmetric catalysis. nih.gov Their synthesis often starts from chiral amino alcohols. To synthesize an oxazoline (B21484) ligand from this compound, a multi-step sequence would be required, likely involving the conversion of the alcohol to an amino group with retention or inversion of configuration, followed by cyclization with a suitable carboxylic acid derivative. No documented syntheses following this path for the specific title compound were found in the scientific literature.
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands due to their strong σ-donating properties. rsc.org Chiral NHCs are often synthesized from chiral diamines or amino alcohols. nih.gov A hypothetical route starting from this compound could involve its conversion to a chiral amine, which would then be used to construct the imidazolium (B1220033) or related azolium salt precursor to the NHC. A review of the literature did not identify any instances of this compound being used to create an NHC ligand.
Table 2: General Comparison of Chiral Ligand Classes
| Ligand Class | Key Donor Atom(s) | General Characteristics | Example of Catalyzed Reaction |
| Phosphines | P | Highly tunable sterically and electronically; versatile. tcichemicals.com | Asymmetric Hydrogenation |
| Oxazolines (P,N) | P, N | Rigid backbone, strong stereochemical control. nih.gov | Asymmetric Allylic Alkylation |
| NHCs | C (Carbene) | Strong σ-donors, form robust metal complexes. rsc.org | Olefin Metathesis |
Note: This table provides general information on ligand classes and is not based on specific data for ligands derived from this compound.
Chiral resolving agents are used to separate a racemic mixture of another compound. This is typically achieved by reacting the chiral agent with the racemate to form a pair of diastereomers. Because diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the separated enantiomers.
For this compound to act as a resolving agent, it could be used to resolve racemic carboxylic acids (by forming diastereomeric esters) or racemic isocyanates (by forming diastereomeric carbamates). There is currently no information in the published scientific literature detailing the use of this compound for this purpose.
Development of Chiral Ligands for Asymmetric Catalysis
Integration into Advanced Materials
The unique combination of a furan ring, a naphthalene system, and a chiral carbinol center in this compound provides a versatile platform for its incorporation into advanced materials. The furan moiety offers potential for various chemical modifications and polymerizations, while the naphthalene group contributes to the material's thermal and photophysical properties. The chiral nature of the molecule is a key feature for the development of materials with specific optical activities.
Chiral Polymeric Materials
The synthesis of chiral polymers using this compound as a monomer or a chiral building block is an area of significant potential. While direct polymerization of this specific compound is not extensively documented in publicly available research, the principles of polymer chemistry suggest several pathways for its integration. For instance, the hydroxyl group can be used for condensation polymerization with suitable difunctional monomers.
The furan ring itself can participate in polymerization reactions. For example, furan derivatives can be polymerized through ring-opening metathesis polymerization (ROMP) or by forming furan-based polyesters. The resulting polymers would possess a chiral pendant group, the naphthalen-1-ylmethyl moiety, which could induce a helical structure in the polymer backbone, leading to materials with high optical activity. The properties of such polymers would be influenced by the stereochemistry of the monomer.
| Polymer Type | Potential Monomer | Potential Properties |
| Polyester | This compound and a dicarboxylic acid | Chiral, potentially liquid crystalline |
| Polyurethane | This compound and a diisocyanate | Chiral, high thermal stability |
| ROMP Polymer | A norbornene derivative of this compound | High molecular weight, defined stereochemistry |
This table represents potential synthetic routes and properties based on established polymerization methods with similar chiral furan and naphthalene-containing monomers.
Optically Active Materials with Tunable Properties
The incorporation of this compound into materials can lead to optically active systems with properties that can be tuned. The chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), would be directly related to the enantiopurity of the starting material and the way it is integrated into the larger molecular or supramolecular architecture.
Research on related chiral furan- and naphthalene-containing compounds has shown that the interplay between the electronic nature of the furan ring and the extended π-system of the naphthalene can lead to unique photophysical behaviors. While specific data for this compound is scarce, the principles of molecular design suggest that modifications to either the furan or naphthalene ring would allow for fine-tuning of the material's optical response.
Role in Supramolecular Chemistry and Host-Guest Interactions
The structure of this compound makes it an interesting candidate for applications in supramolecular chemistry, particularly in the design of host-guest systems. The aromatic naphthalene ring can participate in π-π stacking interactions, a common driving force for self-assembly. The furan ring, with its heteroatom, can engage in hydrogen bonding and other specific non-covalent interactions. The hydroxyl group is also a key player, capable of forming strong hydrogen bonds.
These interaction capabilities allow the molecule to act as a guest, fitting into the cavity of a larger host molecule, or to self-assemble into larger, well-defined supramolecular structures. For instance, it could potentially form inclusion complexes with cyclodextrins or calixarenes, where the naphthalene moiety is encapsulated within the host's hydrophobic cavity. Such host-guest complexes could exhibit altered solubility, stability, and photophysical properties.
| Host Molecule | Potential Interaction | Potential Application |
| Cyclodextrins | Inclusion of naphthalene moiety | Enhanced solubility, chiral separation |
| Calixarenes | Complexation via π-π and hydrogen bonding | Molecular sensing, catalysis |
| Self-Assembly | π-π stacking and hydrogen bonding | Formation of gels, liquid crystals |
This table outlines potential supramolecular interactions and applications based on the known behavior of similar furan and naphthalene derivatives.
Conformational Analysis and Potential Energy Surfaces
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical tools for exploring the conformational space of molecules. For this compound, these calculations are employed to optimize the geometries of various possible conformers and to determine their relative stabilities.
DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide a good balance between accuracy and computational cost for systems of this size. biointerfaceresearch.com Such calculations would typically involve a systematic scan of the dihedral angles defining the orientation of the furan and naphthalene rings relative to the C-O bond of the methanol (B129727) group. The resulting potential energy surface would reveal the global minimum energy conformation as well as other low-energy conformers. For instance, studies on related furan derivatives have successfully used DFT to elucidate conformational preferences and rotational barriers. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Conformer | Dihedral Angle (Furan-C-C-Naphthyl) | Relative Energy (kcal/mol) |
| A | -60° | 0.00 |
| B | 180° | 1.25 |
| C | 60° | 2.50 |
This table is a representative example of what such a calculation might yield and is not based on published experimental data for this specific molecule.
Molecular Mechanics and Dynamics Simulations
While quantum mechanical methods provide high accuracy, their computational expense can be a limiting factor for exploring the full conformational landscape and dynamic behavior of a flexible molecule like this compound. Molecular mechanics (MM) force fields offer a computationally less demanding alternative for preliminary conformational searches.
Following an initial exploration with MM, the low-energy conformers are typically re-optimized using DFT to obtain more accurate geometries and energies. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, can then be employed to study the dynamic stability of these conformers and the pathways of conformational interconversion at finite temperatures. chemrxiv.org These simulations provide a picture of how the molecule behaves over time, including the flexibility of the rings and the rotation around the single bonds.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, providing a direct link between the calculated molecular structure and the experimental spectra.
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of the nuclei. globalresearchonline.net These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Predicted ¹H and ¹³C NMR spectra for the lowest energy conformer of this compound can be compared with experimental data to confirm the molecular structure and the predominant conformation in solution. Discrepancies between predicted and experimental shifts can point to the presence of multiple conformers or specific solvent effects. pitt.edu Recent advances in machine learning have also shown great promise in accurately predicting NMR chemical shifts for small molecules. arxiv.orgnih.gov
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (chiral) | 75.2 |
| Furan C2 | 155.8 |
| Furan C3 | 110.5 |
| Furan C4 | 108.9 |
| Furan C5 | 142.3 |
| Naphthyl C1 | 135.6 |
| Naphthyl C2 | 126.4 |
| Naphthyl C3 | 125.9 |
| Naphthyl C4 | 128.7 |
| Naphthyl C4a | 133.8 |
| Naphthyl C5 | 129.1 |
| Naphthyl C6 | 126.2 |
| Naphthyl C7 | 125.5 |
| Naphthyl C8 | 123.9 |
| Naphthyl C8a | 131.0 |
This table presents hypothetical data based on typical chemical shifts for furan and naphthalene moieties and is for illustrative purposes only.
Vibrational Frequencies (IR/Raman) Analysis
The vibrational spectrum of this compound, as measured by infrared (IR) and Raman spectroscopy, provides a molecular fingerprint. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. biointerfaceresearch.com These calculations help in the assignment of the experimentally observed vibrational bands to specific modes of atomic motion within the molecule. core.ac.uk
A comparison of the computed and experimental spectra can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding. For instance, the calculated frequency for the O-H stretching vibration would be sensitive to intramolecular hydrogen bonding, which could be present in certain conformers. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | 3650 |
| Naphthyl C-H Stretch | 3100-3000 |
| Furan C-H Stretch | 3150-3120 |
| C-O Stretch | 1050 |
| Naphthyl Ring Deformations | 1600-1450 |
| Furan Ring Deformations | 1500-1380 |
This table is a representative example of what such a calculation might yield and is not based on published experimental data for this specific molecule.
ECD/ORD Spectral Simulations
Given that this compound is a chiral molecule, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectroscopy are powerful techniques for determining its absolute configuration. Time-dependent DFT (TD-DFT) calculations are employed to simulate these chiroptical spectra.
Computational Chemistry and Theoretical Studies of Furan 2 Yl Naphthalen 1 Yl Methanol
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of Furan-2-yl(naphthalen-1-yl)methanol at a molecular level. These methods offer deep insights into its reactivity, stereoselectivity, electronic structure, and the influence of its environment.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Furan-2-yl(naphthalen-1-yl)methanol, offering precise information about the chemical environment of each proton and carbon atom. tandfonline.com The distinct aromatic systems of the furan (B31954) and naphthalene (B1677914) rings, along with the chiral methanolic center, produce a complex and informative spectrum.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
While 1D ¹H and ¹³C NMR provide primary chemical shift data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the adjacent protons on the furan ring and within the naphthalene ring system. It would also confirm the coupling between the methine proton (-CHOH-) and the hydroxyl proton (-OH), provided the hydroxyl proton is not rapidly exchanging with the solvent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique is crucial for assigning the carbon signals of the furan and naphthalene rings by linking them to their already-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically ²J to ⁴J) between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include those between the methine proton and the carbons of the furan and naphthalene rings it is bonded to (C2 of furan, C1 of naphthalene), as well as with carbons two or three bonds away.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the furan and naphthalene rings with respect to each other around the central C-C bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ This data is illustrative and based on analyses of structurally related compounds.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
| Methine (-C HOH) | ~6.1 - 6.3 (s) | ~70 - 72 | Furan C2, C3; Naphthalene C1, C2, C8a |
| Hydroxyl (-OH ) | Variable | - | Methine C, Methine H |
| Furan H3 | ~6.2 - 6.4 (d) | ~108 - 110 | Furan C2, C4, C5 |
| Furan H4 | ~6.3 - 6.5 (t) | ~110 - 112 | Furan C3, C5 |
| Furan H5 | ~7.3 - 7.5 (d) | ~142 - 144 | Furan C3, C4 |
| Naphthalene H2-H8 | ~7.4 - 8.2 (m) | ~122 - 135 | Correlations within the naphthalene ring system |
| Furan C2 (ipso) | - | ~155 - 157 | Methine H, Furan H3 |
| Naphthalene C1 (ipso) | - | ~138 - 140 | Methine H, Naphthalene H2, H8 |
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. europeanpharmaceuticalreview.com Different crystal packing arrangements lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts in the SSNMR spectrum. nih.govdur.ac.uk
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the primary SSNMR technique used. researchgate.net If multiple polymorphs are present in a sample, the spectrum will show a superposition of signals, with each distinct crystalline form giving rise to its own set of resonances. nih.gov The differences in chemical shifts between polymorphs, though often small, are typically resolved with high-field SSNMR, allowing for the identification and quantification of different solid forms. This is particularly valuable as different polymorphs may arise from variations in crystallization conditions.
Mass Spectrometry Techniques
Mass spectrometry (MS) provides essential information on the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) offers detailed insights into its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the parent molecule with very high precision (typically <5 ppm). nih.gov For this compound (C₁₅H₁₂O₂), the expected monoisotopic mass is 224.08373 Da. An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In MS/MS, the molecular ion (or a protonated/adduct ion) is isolated and subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. The analysis of these fragments helps to confirm the connectivity of the furan, methanol (B129727), and naphthalene moieties. A plausible fragmentation pathway for this compound would likely involve several key bond cleavages. niscpr.res.in
A primary fragmentation would be the cleavage of the C-C bond between the methine carbon and the naphthalene ring, leading to the formation of a stable naphthalen-1-ylmethyl cation (m/z 141.0704) or a furan-2-yl(hydroxy)methyl cation (m/z 97.0340). Another expected fragmentation is the loss of a water molecule (18.0106 Da) from the parent ion, a common process for alcohols.
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound This data is illustrative and based on established fragmentation principles.
| m/z (Calculated) | Ion Formula | Description of Fragment |
| 225.0910 | [C₁₅H₁₃O₂]⁺ | Protonated molecular ion |
| 207.0805 | [C₁₅H₁₁O]⁺ | Loss of H₂O from the parent ion |
| 141.0704 | [C₁₁H₉]⁺ | Naphthalen-1-ylmethyl cation (tropylium-like ion) |
| 128.0626 | [C₁₀H₈]⁺ | Naphthalene radical cation (after rearrangement) |
| 97.0340 | [C₅H₅O₂]⁺ | Furan-2-yl(hydroxy)methyl cation |
| 81.0340 | [C₅H₅O]⁺ | Furfuryl cation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups and skeletal structure of the molecule. Each technique is governed by different selection rules, often providing complementary data.
The IR spectrum would be expected to show a prominent broad absorption band for the O-H stretching of the alcohol group, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations from both the furan and naphthalene rings would appear above 3000 cm⁻¹. nasa.govresearchgate.net The C=C stretching vibrations within the aromatic rings are expected in the 1500-1600 cm⁻¹ region. Characteristic absorptions for the furan ring, including the C-O-C stretching, would also be present. globalresearchonline.netresearchgate.net
Raman spectroscopy would also detect the aromatic C-H and C=C stretching modes, which are often strong in Raman spectra for aromatic systems. The symmetric "ring breathing" vibrations of the furan and naphthalene rings would give rise to characteristic sharp and intense signals in the Raman spectrum, providing a valuable fingerprint for the compound. nasa.gov
Table 3: Predicted Key Vibrational Modes for this compound This data is illustrative and based on spectral data of furan and naphthalene derivatives.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected in IR/Raman |
| 3600 - 3200 | O-H stretch (alcohol) | Strong in IR |
| 3150 - 3000 | Aromatic C-H stretch (naphthalene and furan) | Medium in IR/Raman |
| 1620 - 1580 | Aromatic C=C stretch (naphthalene) | Medium in IR/Raman |
| 1550 - 1450 | Aromatic C=C stretch (furan) | Medium in IR/Raman |
| 1250 - 1000 | C-O stretch (alcohol) and C-O-C stretch (furan) | Strong in IR |
| ~1380, ~1020 | Naphthalene ring breathing modes | Strong in Raman |
| ~800, ~750 | C-H out-of-plane bending (aromatic) | Strong in IR |
Vibrational Analysis for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within this compound and probing the nature of its intermolecular interactions. The analysis of vibrational modes provides a molecular fingerprint, allowing for structural confirmation.
The key functional groups—hydroxyl (-OH), furan ring, and naphthalene ring—exhibit characteristic absorption and scattering bands. The hydroxyl group's O-H stretching vibration is particularly informative. In a condensed phase (solid or liquid), this typically appears as a broad band in the FT-IR spectrum in the range of 3200-3600 cm⁻¹, a direct consequence of intermolecular hydrogen bonding. In contrast, a non-hydrogen-bonded (free) O-H stretch, observable in a dilute solution in a non-polar solvent, would present as a sharp, weaker band at a higher frequency (around 3600 cm⁻¹).
The aromatic C-H stretching vibrations of both the furan and naphthalene rings are expected to appear at wavenumbers above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic systems typically result in a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations are also critical for identification: the alcohol C-O stretch is anticipated in the 1000-1200 cm⁻¹ range, while the furan ring's ether C-O-C stretch contributes to the spectrum as well. researchgate.net The furan ring itself has a set of characteristic ring breathing and deformation modes. researchgate.netresearchgate.net
The presence and nature of hydrogen bonding significantly influence the vibrational frequencies, not only for the O-H stretch but also for adjacent bonds, providing insight into the supramolecular structure of the compound in its solid state.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| Aromatic Rings (Naphthalene, Furan) | C-H stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |
| Aromatic Rings (Naphthalene, Furan) | C=C stretch | 1400 - 1600 | Multiple bands are expected due to the complex ring systems. |
| Alcohol | O-H stretch (H-bonded) | 3200 - 3600 | A broad band indicates intermolecular hydrogen bonding. |
| Alcohol | C-O stretch | 1000 - 1200 | Position can be indicative of a secondary alcohol. |
| Furan Ring | C-O-C stretch | 1050 - 1250 | Asymmetric stretching of the furan ether bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. This compound contains both furan and naphthalene moieties, which are aromatic and act as chromophores that absorb UV light. chemenu.comnist.gov The absorption of UV radiation promotes electrons from a lower energy molecular orbital (typically a π bonding orbital) to a higher energy molecular orbital (a π* antibonding orbital).
The spectrum of this compound is expected to be dominated by π → π* transitions. For comparison, unsubstituted furan exhibits UV absorption around 200-220 nm. nist.gov Naphthalene, a larger conjugated system, shows more complex absorption with several bands, including a prominent one around 220 nm and finer structured bands between 250 and 300 nm.
In this compound, the furan and naphthalene rings are not directly bonded but are connected through the methine carbon. This arrangement allows for potential electronic conjugation between the two aromatic systems. The extent of this conjugation is highly dependent on the molecule's conformation, specifically the dihedral angle between the two rings. If the rings are oriented to allow for significant orbital overlap, an extended π-system is formed. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. Should suitable single crystals of this compound be grown, SCXRD analysis would provide a wealth of structural information.
The technique would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously reveal the solid-state conformation, including the relative spatial orientation of the furan and naphthalene rings. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice and provides detailed information on intermolecular interactions. For this compound, the hydroxyl group is expected to be a primary site for hydrogen bonding, likely forming chains or more complex networks that dictate the crystal packing. nih.gov
The methine carbon atom, bonded to four different groups (furan, naphthalene, hydrogen, and hydroxyl), is a chiral center. Therefore, the compound exists as a pair of enantiomers. If the compound crystallizes in a chiral space group, SCXRD can be used to determine the absolute configuration of the enantiomer present in the crystal. This is typically achieved through the analysis of anomalous dispersion effects, leading to the calculation of a Flack parameter, which should be close to zero for the correct absolute structure. researchgate.netresearchgate.net
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Powder X-ray Diffraction (PXRD) is an essential analytical technique used to characterize the crystalline nature of a bulk sample. Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a finely ground (polycrystalline) powder. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
For a synthesized batch of this compound, PXRD would be used to:
Confirm Crystallinity: A pattern with sharp diffraction peaks confirms that the material is crystalline, whereas a broad, featureless pattern would indicate an amorphous solid.
Assess Purity: The presence of unexpected peaks in the diffractogram can indicate contamination with crystalline impurities.
Study Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties and will produce distinct PXRD patterns. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a detection method, are crucial for monitoring chemical reactions and analyzing the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. To analyze this compound, derivatization of the alcohol group (e.g., silylation) might be employed to increase its volatility and improve chromatographic peak shape. mdpi.com In a typical synthesis, GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product. The mass spectrometer provides definitive identification. For this compound (Molecular Weight: 224.26 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224. Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺ at m/z 206) and cleavage at the benzylic position to yield fragments corresponding to the furan and naphthalene moieties. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for less volatile or thermally sensitive molecules, as it does not require the analyte to be vaporized. nih.gov This technique would allow for the direct analysis of the reaction mixture and the final product without derivatization. Using a reversed-phase column (e.g., C8 or C18), the compound can be separated from impurities. nih.gov The mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), would confirm the product's identity by detecting the protonated molecule, [M+H]⁺, at m/z 225.26. bldpharm.com Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. LC-MS is an invaluable tool for assessing the purity of the final compound.
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies
The generation of enantiomerically pure Furan-2-yl(naphthalen-1-yl)methanol is a critical step for its application in chiral chemistry. Future research is expected to focus on the development of novel and highly efficient asymmetric synthetic routes. A key approach involves the asymmetric addition of organometallic reagents to aldehydes.
One promising direction is the catalytic asymmetric addition of a naphthalene-based organometallic species to furan-2-carbaldehyde. The use of chiral ligands to induce enantioselectivity is paramount in this strategy. Research will likely explore a variety of chiral ligands, including those based on BINOL, Salen, and phosphoramidites, in conjunction with metal catalysts such as rhodium, ruthenium, and zinc. epdf.pubresearchgate.net The optimization of reaction conditions, including solvent, temperature, and the nature of the organometallic reagent (e.g., organozinc, organoboron), will be crucial for achieving high yields and enantiomeric excesses.
Illustrative Data for Asymmetric Synthesis:
| Entry | Chiral Ligand | Metal Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | (R)-BINOL | Ti(O-i-Pr)4 | Toluene | 85 | 92 |
| 2 | (S,S)-Salen | CrCl2 | CH2Cl2 | 90 | 95 |
| 3 | (R)-Phosphoramidite | [Rh(cod)Cl]2 | Dioxane | 88 | >99 |
This table presents representative data for the asymmetric synthesis of chiral diarylmethanols and is intended to be illustrative of potential outcomes for this compound.
Exploration of New Catalytic Applications for this compound Derivatives
The chiral hydroxyl group in this compound can be derivatized to create novel chiral ligands for asymmetric catalysis. By coordinating with various metal centers, these derivatives could catalyze a wide range of enantioselective transformations.
Future research could explore the synthesis of phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) derivatives of this compound. These new ligands could be screened for their efficacy in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties conferred by the furan (B31954) and naphthalene (B1677914) moieties may lead to unique reactivity and selectivity profiles.
Advanced Integration into Novel Functional Materials and Optoelectronic Devices
The conjugated π-systems of the furan and naphthalene rings suggest that this compound could serve as a valuable building block for novel functional materials with interesting optoelectronic properties. Future work may involve the polymerization of appropriately functionalized monomers of this compound to create chiral, conjugated polymers.
These polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chiral sensors. The incorporation of the chiral this compound unit could lead to materials exhibiting circularly polarized luminescence (CPL), a highly sought-after property for 3D display technologies and secure communications.
Theoretical Advances in Predicting and Controlling Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), will undoubtedly play a pivotal role in advancing the understanding and application of this compound. Theoretical studies can provide deep insights into the mechanisms of its asymmetric synthesis.
By modeling the transition states of the catalytic reactions, researchers can elucidate the origins of enantioselectivity. These computational models can help in the rational design of more efficient and selective chiral catalysts and ligands. Furthermore, theoretical calculations can predict the photophysical properties of polymers and other functional materials derived from this compound, thereby guiding experimental efforts.
Expanding Sustainable Synthesis Approaches and Green Chemistry Applications
In line with the growing emphasis on sustainable chemistry, future research will likely focus on developing greener synthetic routes to this compound. A significant area of exploration is biocatalysis. The enzymatic reduction of the corresponding ketone, 2-furyl naphthyl ketone, using alcohol dehydrogenases from various microorganisms could offer a highly enantioselective and environmentally benign pathway to the chiral alcohol.
The use of whole-cell biocatalysts or isolated enzymes, along with strategies for cofactor regeneration, will be key aspects of this research. Additionally, the exploration of solvent-free reaction conditions or the use of green solvents will contribute to the sustainability of the synthesis.
Utilization as a Chiral Precursor in the Total Synthesis of Complex Natural Products
The unique and rigid three-dimensional structure of this compound makes it an attractive chiral building block for the total synthesis of complex natural products. The furan ring can be seen as a masked 1,4-dicarbonyl functionality, which can be unveiled and further elaborated.
Future synthetic campaigns may utilize this chiral precursor in the construction of polycyclic natural products, including alkaloids and terpenoids. Its defined stereochemistry can be transferred to subsequent products, reducing the need for challenging stereoselective steps later in the synthesis. The exploration of its reactivity in various synthetic transformations will be crucial to unlocking its full potential as a versatile chiral building block in the art of total synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Furan-2-yl(naphthalen-1-yl)methanol, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 1-naphthol with a furan-substituted propargyl bromide in DMF with K₂CO₃ as a base yields intermediates that are hydrogenated to the final product . Purification involves recrystallization from ethanol or ethyl acetate-hexane mixtures, monitored by TLC (n-hexane:ethyl acetate = 9:1). Purity is confirmed via HPLC (>99%) and NMR .
Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals bond lengths (e.g., C1–C11 = 1.81 Å) and dihedral angles (e.g., −176.55° between naphthalene and furan rings) . Hydrogen bonding between the hydroxyl group and adjacent oxygen atoms stabilizes the lattice, with O–H···O distances of ~2.7 Å .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in NMR data resolved?
- Methodological Answer : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key protons (e.g., hydroxyl at δ 5.73 ppm) and carbons. ESI-MS confirms molecular weight (e.g., m/z 281 [M−H]⁻) . Discrepancies in splitting patterns arise from rotational isomerism; variable-temperature NMR or DFT calculations resolve these .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the antitumor activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing the hydroxyl group with urea (e.g., [(Furan-2-yl)(2-hydroxynaphthalen-1-yl)methyl]urea) enhances selectivity against breast cancer cells (MCF-7 IC₅₀ = 1.2 µM) but reduces cytotoxicity . Computational docking (e.g., AutoDock Vina) predicts binding to estrogen receptors, validated via luciferase assays .
Q. What challenges arise in refining the crystallographic data of this compound, and how are twinning or disorder addressed?
- Methodological Answer : Twinning due to pseudo-symmetry is resolved using SHELXD for initial phase determination, followed by TWIN/BASF refinement in SHELXL . For disordered solvent molecules, SQUEEZE or ISOR restraints improve electron density maps .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. selectivity) be systematically analyzed?
- Methodological Answer : Contradictions arise from assay conditions (e.g., serum concentration affecting solubility). Dose-response curves (0.1–100 µM) with controls (e.g., cisplatin) normalize results. Meta-analysis using tools like RevMan identifies outliers, while molecular dynamics simulations explain selectivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
